molecular formula C20H22N4OS B305610 N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305610
M. Wt: 366.5 g/mol
InChI Key: FNNWCXICMUYRER-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as MPTA, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it has been suggested that N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of various pro-inflammatory cytokines. Additionally, N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to possess anticancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. However, N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One potential area of research is the development of N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide-based therapeutics for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and to identify its potential therapeutic targets. Further studies are also needed to optimize the synthesis and formulation of N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide for various applications.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multi-step process that includes the reaction of 4-methylphenylhydrazine with ethyl 2-bromoacetate to form ethyl 2-(4-methylphenyl)hydrazinecarboxylate. This intermediate is then reacted with 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol to form N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various scientific research studies. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been studied for its potential use as a therapeutic agent in the treatment of various diseases such as Alzheimer's disease, diabetes, and cardiovascular diseases.

properties

Product Name

N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[[4-methyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N4OS/c1-15-8-11-17(12-9-15)21-19(25)14-26-20-23-22-18(24(20)2)13-10-16-6-4-3-5-7-16/h3-9,11-12H,10,13-14H2,1-2H3,(H,21,25)

InChI Key

FNNWCXICMUYRER-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CCC3=CC=CC=C3

Origin of Product

United States

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